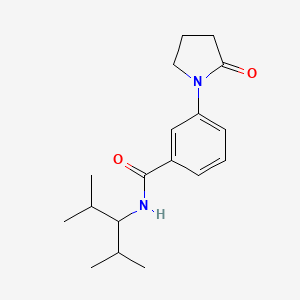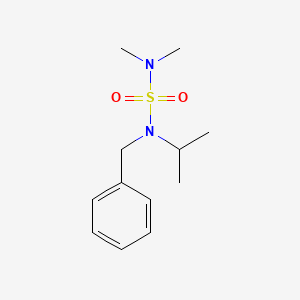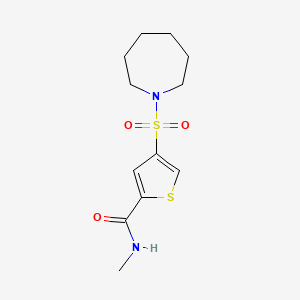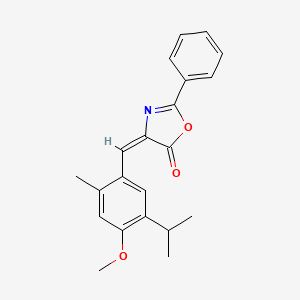![molecular formula C18H20N2O3 B5570457 N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)
N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA belongs to the class of arylacetamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, showcases the utility of chemoselective synthesis techniques. By employing Novozym 435 as the catalyst, researchers have demonstrated the efficacy of this method in producing targeted compounds, highlighting the versatility of such chemical entities in drug synthesis (Deepali B Magadum & G. Yadav, 2018).
Antioxidant and Radical Scavenger Activity
Phenolic derivatives like 5-aminosalicylate have been studied for their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds' ability to prevent oxidative stress-induced damage makes them relevant for developing treatments against diseases where oxidative stress is a key factor (T. Dinis, V. Madeira, & L. Almeida, 1994).
Antimicrobial Activity
A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have demonstrated significant antimicrobial activity against various fungal and bacterial strains. Such research indicates the potential of these compounds in developing new antimicrobial agents (H. P. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).
Interaction with DNA and Proteins
N-(4-Hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting their potential application in understanding drug-DNA/protein interactions and in the development of therapeutic agents (N. Raj, 2020).
Synthesis and Pharmacological Characterization
Research into the synthesis and pharmacological characterization of compounds like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine has provided insights into the development of novel psychoactive substances with potential therapeutic applications, including those with dissociative effects (Tristan Colestock et al., 2018).
Hemolytic Activity and Antimalarial Leads
Further studies on substituted aminoacetamides have identified compounds with low-nanomolar activity against malaria parasites, showcasing the continuous search for novel antimalarial agents (Neil R. Norcross et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without specific information or context, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-23-17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOWEMMFOAYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)



![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)


![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
